![molecular formula C19H18N2S B15348290 N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline CAS No. 65913-06-6](/img/structure/B15348290.png)
N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline is an organic compound belonging to the class of benzothiazoles, which are known for their wide-ranging biological activities. This compound is characterized by its unique structure, combining a benzothiazole moiety with a phenyl group and an aniline derivative, contributing to its multifaceted chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline involves the condensation reaction between 2-aminothiophenol and an appropriate aromatic aldehyde. This reaction typically occurs under acidic or basic conditions, often facilitated by a catalyst such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial synthesis may utilize batch or continuous flow processes, optimizing conditions such as temperature, pressure, and reaction time to maximize yield and purity. High-performance liquid chromatography (HPLC) is often employed for the purification process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: Leading to the formation of sulfoxides or sulfones.
Reduction: Yielding thiol derivatives.
Substitution: Such as electrophilic aromatic substitution reactions, where the phenyl ring is modified.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are frequently used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) in the presence of halogenating agents.
Major Products
Depending on the reaction, major products can include sulfoxides, sulfones, thiols, and various substituted benzothiazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis and a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potentially useful as a lead compound in drug development for treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The compound exerts its effects through various mechanisms, including:
Molecular Targets: Interacting with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.
Pathways Involved: Common pathways include apoptosis induction in cancer cells, enzyme inhibition in microbial pathogens, and modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline stands out due to its unique combination of structural elements, which confer distinct biological activities. Similar compounds include:
Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.
Phenyl-Aniline Compounds: Often used in the synthesis of dyes and pigments.
Thiazole Analogues: Investigated for their pharmacological activities, particularly in cancer and infectious disease research.
Eigenschaften
CAS-Nummer |
65913-06-6 |
|---|---|
Molekularformel |
C19H18N2S |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
N,3-diphenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C19H18N2S/c1-3-9-15(10-4-1)20-19-21(16-11-5-2-6-12-16)17-13-7-8-14-18(17)22-19/h1-6,9-12H,7-8,13-14H2 |
InChI-Schlüssel |
LQDXAYSBJILENR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


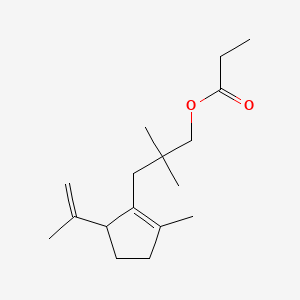

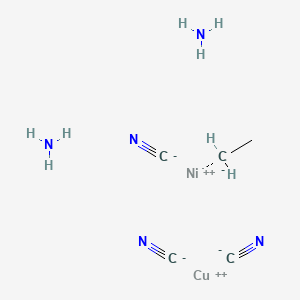
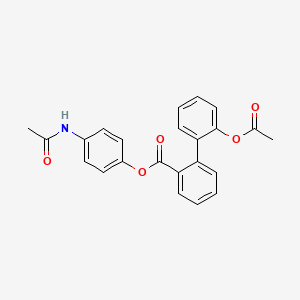
![Dichloro-[2-[3,5,7,9,11,13,15-heptakis[2-[dichloro(methyl)silyl]ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]-methylsilane](/img/structure/B15348236.png)
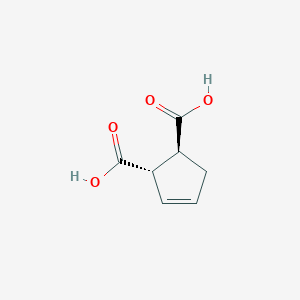
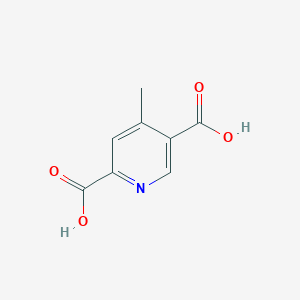
![methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B15348251.png)
![(trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol](/img/structure/B15348254.png)
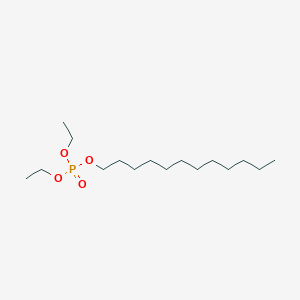
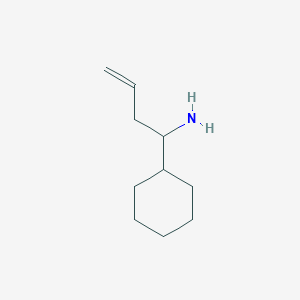
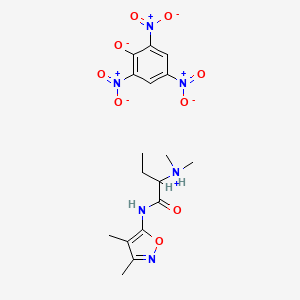

![N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide](/img/structure/B15348288.png)
